Introduction: The Versatility of a Bifunctional Building Block
Introduction: The Versatility of a Bifunctional Building Block
An In-Depth Technical Guide to 4-Formylcinnamic Acid: Properties, Synthesis, and Applications for Advanced Research
4-Formylcinnamic acid stands as a molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. As a bifunctional aromatic compound, it incorporates both a reactive aldehyde group and a versatile acrylic acid moiety. This unique structural arrangement makes it an invaluable starting material and intermediate for the synthesis of a wide array of more complex molecules, including pharmaceutical scaffolds, molecular linkers, and photoresponsive polymers.[1][2] Its rigid, conjugated backbone provides a predictable framework for molecular design, while its distinct functional groups allow for selective, stepwise chemical modifications. This guide offers a comprehensive overview of 4-Formylcinnamic acid, detailing its chemical and physical properties, outlining a standard laboratory synthesis, exploring its chemical reactivity and applications, and summarizing critical safety protocols for its handling and storage.
Section 1: Core Chemical Identity and Physicochemical Properties
4-Formylcinnamic acid, predominantly found as the more stable trans-isomer, is a solid crystalline powder, typically light yellow to beige in appearance.[3][4] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) number: 23359-08-2 .[5]
Table 1.1: Chemical Identifiers and Key Properties
| Property | Value | Source(s) |
| CAS Number | 23359-08-2 | [3][5] |
| IUPAC Name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | [4][5] |
| Molecular Formula | C₁₀H₈O₃ | [3][5] |
| Molecular Weight | 176.17 g/mol | [3] |
| Appearance | Light yellow to beige crystalline powder | [3][4] |
| Melting Point | 251-254 °C (decomposes) | [4] |
| Boiling Point | 373.2 ± 25.0 °C at 760 mmHg | [3] |
| Solubility | Limited solubility in water; soluble in many organic solvents such as methanol, ethanol, and DMSO.[6] | |
| InChI Key | LBOUHDMYVURTMA-AATRIKPKSA-N | [5] |
Spectroscopic Profile
The structural features of 4-Formylcinnamic acid give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aldehyde proton (~9.9-10.1 ppm), the aromatic protons on the benzene ring (doublets around 7.8-8.0 ppm), the vinylic protons of the alkene chain (doublets around 6.5 and 7.7 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).[7][8]
-
¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyl carbons of the aldehyde and carboxylic acid, as well as peaks for the aromatic and vinylic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum displays prominent absorption bands indicative of its functional groups: a broad O-H stretch for the carboxylic acid (~2500–3300 cm⁻¹), a sharp C=O stretch for the carboxylic acid carbonyl (~1680–1700 cm⁻¹), another C=O stretch for the aldehyde carbonyl (~1700-1720 cm⁻¹), a C=C stretch for the alkene (~1620-1640 cm⁻¹), and aromatic C-H stretches (~3030 cm⁻¹).[9][10]
Section 2: Synthesis and Purification Protocol
The synthesis of 4-Formylcinnamic acid is most commonly achieved via a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction is highly reliable for producing cinnamic acid derivatives from aromatic aldehydes. The causality behind this choice of methodology lies in its high efficiency and the ready availability of the starting materials. The reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base like pyridine with a piperidine co-catalyst.[11][12]
Diagram 2.1: Knoevenagel Condensation Workflow
Caption: Synthetic workflow for 4-Formylcinnamic acid via Knoevenagel condensation.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-carboxybenzaldehyde (1 equivalent) and malonic acid (1.5-2.0 equivalents).
-
Solvent and Catalyst Addition: Add pyridine to dissolve the solids, followed by the addition of a catalytic amount of piperidine (approx. 0.1 equivalents).
-
Heating: Heat the reaction mixture to reflux (typically around 80-90 °C) for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction proceeds via condensation followed by in-situ decarboxylation.
-
Workup: After cooling the mixture to room temperature, slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step neutralizes the basic pyridine and protonates the carboxylate, causing the product to precipitate.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove any remaining salts and acid.
-
Purification: The primary method for purification is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture, then allow it to cool slowly to form pure crystals of 4-Formylcinnamic acid.
Section 3: Chemical Reactivity and Key Applications
The synthetic utility of 4-Formylcinnamic acid stems from the orthogonal reactivity of its two primary functional groups. This allows it to serve as a versatile scaffold in multi-step syntheses.
Diagram 3.1: Reactivity Map of 4-Formylcinnamic Acid
Caption: Key reaction pathways for the bifunctional 4-Formylcinnamic acid.
Applications in Drug Discovery and Medicinal Chemistry
Cinnamic acid and its derivatives are recognized as privileged scaffolds in drug design, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][13][14][15] 4-Formylcinnamic acid is particularly useful as:
-
A Molecular Linker: The carboxylic acid can be coupled to one molecule (e.g., an amine on a protein) while the aldehyde can be used to attach a second molecule (e.g., via reductive amination), making it an effective tool in the construction of PROTACs or Antibody-Drug Conjugates (ADCs).
-
A Scaffold for Library Synthesis: The two functional handles allow for the rapid generation of diverse chemical libraries for high-throughput screening.
-
An Intermediate for Bioactive Targets: It is a documented precursor in the synthesis of complex molecules, such as (E)-4-[(5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphth-2-yl)-ethynyl]-cinnamic acid, which has relevance in retinoid-related research.
Applications in Materials Science
The conjugated system of 4-Formylcinnamic acid, including the phenyl ring and the double bond, makes it a candidate for creating photoresponsive materials.[2] The cinnamate moiety is well-known for undergoing [2+2] photocycloaddition upon exposure to UV light. This property can be exploited to create:
-
Photocrosslinkable Polymers: By incorporating 4-Formylcinnamic acid into a polymer backbone, the material can be crosslinked with UV light, altering its physical properties for applications in photolithography or hydrogel formation.
-
Liquid Crystals: The rigid, rod-like structure is a common feature in molecules used for liquid crystal displays.
Section 4: Safety, Handling, and Storage
Proper handling of 4-Formylcinnamic acid is essential to ensure laboratory safety. It is classified as an irritant and should be handled with appropriate precautions.[16]
Table 4.1: GHS Hazard and Precautionary Information
| Category | Code | Description |
| Hazard Statements | H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] | |
| H335 | May cause respiratory irritation.[3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P280 | Wear protective gloves/eye protection/face protection.[3] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[3] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]
-
Personal Protective Equipment: Standard PPE should be worn at all times. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[16]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[16]
-
Respiratory Protection: For operations generating significant dust, use a NIOSH-approved N95 dust mask or a respirator.
-
Skin Protection: A lab coat should be worn to prevent skin contact.[16]
-
Storage Conditions
Store 4-Formylcinnamic acid in a tightly closed container in a cool, dry, and well-ventilated area.[3][16] Keep it away from incompatible substances such as strong oxidizing agents.[16]
Conclusion
4-Formylcinnamic acid is a high-value chemical intermediate whose utility is rooted in its bifunctional nature. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an essential tool for researchers and drug development professionals. By enabling the construction of complex molecular architectures, it serves as a critical bridge between simple starting materials and advanced functional molecules with potential impacts in medicine and materials science. Adherence to proper safety protocols is mandatory to harness its full potential responsibly.
References
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ResearchGate. (2025, August 8). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]
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